H-Arg-OEt 2 HCl (L-Arginine ethyl ester dihydrochloride, CAS 36589-29-4) is a highly versatile, C-terminally protected amino acid derivative heavily utilized in peptide synthesis, biopharmaceutical formulation, and the industrial production of cationic surfactants. By masking the carboxylic acid as an ethyl ester and stabilizing the alpha-amino and strongly basic guanidino groups with two equivalents of hydrochloric acid, this compound exhibits enhanced lipophilicity and controlled reactivity compared to free L-arginine . Its primary procurement value lies in its role as a direct, high-yield precursor for lauroyl arginate ethyl ester (LAE), a high-value antimicrobial, and as an optimal substrate building block for enzymatic assays and solution-phase peptide elongation.
Substituting H-Arg-OEt 2 HCl with free L-arginine or alternative esters (like the methyl ester) often leads to process failures or suboptimal performance. In chemical synthesis, unprotected L-arginine undergoes rapid self-condensation and non-selective acylation at the guanidino group, destroying yield and purity [1]. While the methyl ester is structurally similar, the ethyl ester provides superior lipophilicity and significantly higher efficacy as a protein aggregation inhibitor in biopharmaceutical formulations[2]. Furthermore, in the industrial synthesis of the globally approved food preservative Lauroyl Arginate Ethyl Ester (LAE), the ethyl ester moiety is a strict structural requirement; substituting it would yield a completely different, non-compliant surfactant molecule, making the exact ethyl ester derivative economically and legally essential [1].
In comparative biophysical assays evaluating chemical chaperones, H-Arg-OEt 2 HCl (AEE) demonstrated significantly higher potency in preventing polyglutamine (Q35) peptide aggregation than both free L-arginine and L-arginine methyl ester (AME). Dose-response analysis revealed an effective concentration (EC50) of 23.3 mM for AEE, compared to 73.3 mM for free L-arginine [1]. The ethyl ester modification provides an optimal balance of lipophilicity and hydrogen-bonding capacity, allowing it to directly bind aggregate-prone regions and enhance protein solubility more effectively than the methyl analog [1].
| Evidence Dimension | Effective concentration (EC50) for Q35 peptide aggregation inhibition |
| Target Compound Data | EC50 = 23.3 mM (H-Arg-OEt 2 HCl) |
| Comparator Or Baseline | EC50 = 73.3 mM (Free L-Arginine); Lower inhibitory activity (L-Arginine methyl ester) |
| Quantified Difference | >3-fold increase in anti-aggregation potency compared to free L-arginine. |
| Conditions | In vitro Thioflavin T (ThT) fluorescence assay on Q35 peptide after 96 h incubation. |
Justifies the procurement of the ethyl ester over standard arginine as a high-performance excipient for stabilizing aggregate-prone biopharmaceuticals.
H-Arg-OEt 2 HCl is the mandatory, structurally exact precursor for the industrial synthesis of Lauroyl Arginate Ethyl Ester (LAE), a globally approved antimicrobial surfactant. When reacted with lauroyl chloride under optimized biphasic or organic base conditions, the pre-formed ethyl ester and dihydrochloride salt protection allow for highly regioselective N-alpha acylation, achieving molar yields of 94.06% to 99.25% with >99% purity [1]. Attempting to use unprotected arginine requires complex, low-yield protection/deprotection steps that typically result in <64% molar yields due to competing N-omega acylation and oligomerization [1].
| Evidence Dimension | Molar yield in the synthesis of Lauroyl Arginate Ethyl Ester (LAE) |
| Target Compound Data | 94.06% - 99.25% molar yield of LAE |
| Comparator Or Baseline | <64% typical molar yield (Unprotected L-Arginine direct acylation routes) |
| Quantified Difference | >30% absolute increase in molar yield and elimination of extensive downstream purification. |
| Conditions | Acylation with lauroyl chloride in THF/chloroform or biphasic aqueous systems with strict pH control (7.1-7.5). |
Ensures commercially viable, high-purity scale-up for industrial surfactant manufacturers, avoiding the severe yield penalties of unprotected starting materials.
When derivatized at the N-alpha position (e.g., N-benzoyl-L-arginine ethyl ester, BAEE), the ethyl ester of arginine serves as a highly specific and rapidly cleaved substrate for trypsin and related serine proteases. Kinetic studies demonstrate a highly favorable Michaelis constant (Km) in the range of 0.05 to 0.12 mM, allowing for rapid UV-spectrophotometric monitoring of ester hydrolysis [1]. The ethyl ester leaving group provides a superior kinetic turnover rate compared to bulkier esters or amide-linked substrates (like BAPNA), which often exhibit slower cleavage rates or require different detection modalities [1].
| Evidence Dimension | Michaelis constant (Km) for enzymatic hydrolysis |
| Target Compound Data | Km ≈ 0.05 - 0.12 mM (Ethyl ester substrate) |
| Comparator Or Baseline | Slower turnover rates and higher Km (Amide or bulky ester substrates) |
| Quantified Difference | Rapid, highly specific ester hydrolysis enabling real-time, low-concentration enzymatic quantification. |
| Conditions | Trypsin-catalyzed hydrolysis monitored via UV spectrophotometry at low to neutral pH. |
Makes the ethyl ester derivative the gold-standard procurement choice for standardizing and quantifying serine protease activity in analytical and diagnostic laboratories.
In solution-phase peptide synthesis, H-Arg-OEt 2 HCl provides robust C-terminal protection, completely preventing the carboxyl group from participating in unintended side reactions during N-terminal coupling. The presence of two equivalents of HCl maintains a highly acidic microenvironment that stabilizes the strongly basic guanidino group, preventing self-condensation. Compared to unprotected L-arginine, which rapidly forms intractable polymeric mixtures upon activation, the ethyl ester dihydrochloride enables precise 1:1 stoichiometric coupling with N-protected amino acids, yielding clean di- and tri-peptide intermediates.
| Evidence Dimension | Prevention of C-terminal side reactions (oligomerization) |
| Target Compound Data | Controlled 1:1 stoichiometric coupling without self-condensation |
| Comparator Or Baseline | Rapid oligomerization and complex mixture formation (Unprotected L-Arginine) |
| Quantified Difference | Enables discrete peptide bond formation vs. complete synthesis failure. |
| Conditions | Standard solution-phase peptide coupling (e.g., HBTU/DIPEA activation in DMF/DCM). |
Provides a cost-effective, easily saponified C-terminal protecting strategy for synthesizing short arginine-containing peptides without requiring expensive solid-phase resins.
H-Arg-OEt 2 HCl is the mandatory starting material for the commercial production of Lauroyl Arginate Ethyl Ester (LAE). Its pre-formed ethyl ester group and dihydrochloride protection enable highly regioselective N-alpha acylation, avoiding the severe yield penalties and complex purification steps associated with unprotected arginine [1].
Due to its superior ability to inhibit polyglutamine aggregation compared to standard arginine or methyl esters, this compound is highly suited as an excipient or chemical chaperone. It is utilized to enhance the solubility and prevent the thermal inactivation of aggregate-prone biologics during formulation and storage [2].
When derivatized into N-benzoyl-L-arginine ethyl ester (BAEE), the compound serves as the gold-standard kinetic substrate for quantifying trypsin and related esterase activity. Its highly favorable Km and rapid cleavage rate allow for precise, real-time UV-spectrophotometric monitoring in analytical laboratories [3].
The compound is heavily procured for solution-phase peptide elongation where C-terminal protection is required. It allows for controlled, 1:1 stoichiometric coupling with N-protected amino acids without the risk of self-condensation, providing a cost-effective alternative to solid-phase resins for short peptide and prodrug synthesis .